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Abstract

Salfredin B11 is a naturally occurring 1-benzopyran derivative first identified in the seeds of
Nigella glandulifera. This document provides a detailed overview of the discovery, origin, and
biological properties of Salfredin B11. It includes a summary of its cytotoxic activity against
various human cancer cell lines, with a focus on hepatocellular carcinoma (HepG2). Detailed
experimental protocols for its isolation and cytotoxicity assessment are provided, along with a
discussion of its potential mechanism of action based on the known activities of related
benzopyran compounds.

Discovery and Origin

Salfredin B11 was first isolated and characterized in 2015 by a team of researchers led by Sun
as part of an investigation into the chemical constituents of the seeds of Nigella glandulifera
Freyn et Sint.[1]. This plant, belonging to the Ranunculaceae family, is a traditional Uyghur
medicine, and its seeds are known to contain a variety of bioactive compounds[1]. In the study
by Sun et al., Salfredin B11 was identified as compound 4 among four phenolic compounds
isolated from the ethanolic extract of N. glandulifera seeds[1]. Its structure was elucidated
through comprehensive spectroscopic analysis, including High-Resolution Electrospray
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lonization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR)
spectroscopy[1].

Table 1: Physicochemical Properties of Salfredin B11

Property Value Reference
Molecular Formula C13H1204 [1]
Molecular Weight 232.23 g/mol

Class 2,2-dimethyl-1-benzopyran

Biological Activity

Salfredin B11 has demonstrated selective cytotoxic activity against human cancer cell lines.
The initial investigation by Sun et al. evaluated its in vitro cytotoxicity against four human
cancer cell lines: Bel7402 (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HCT-
8 (ileocecal adenocarcinoma), and A549 (lung carcinoma).

Cytotoxicity Data

The cytotoxic effects of Salfredin B11 were quantified using the MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) assay. The results, presented as ICso values (the
concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table
below. 5-Fluorouracil (5-FU) was used as a positive control.

Table 2: In Vitro Cytotoxicity of Salfredin B11 (ICso in pM)

Compound Bel7402 HepG2 HCT-8 A549
Salfredin B11 356+1.8 154 +0.9 42.3+2.1 58.7+3.2
5-Fluorouracil 254+15 30.8+1.7 189=+11 456 +2.5

Data sourced from Sun et al., 2015.
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The data indicates that Salfredin B11 exhibits its most potent cytotoxic activity against the
HepG2 cell line, with an I1Cso value of 15.4 £ 0.9 uM.

Potential Mechanism of Action and Signaling
Pathways

While the specific signaling pathways modulated by Salfredin B11 have not yet been fully
elucidated, the broader class of benzopyran derivatives is known to exert anticancer effects
through various mechanisms. These often include the induction of apoptosis (programmed cell
death) and cell cycle arrest.

Potential signaling pathways that may be influenced by Salfredin B11, based on the activities
of similar compounds, include:

» Apoptosis Induction: Benzopyran derivatives have been shown to induce apoptosis by
modulating the expression of key regulatory proteins such as those in the Bcl-2 family (e.g.,
downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein
Bax). This leads to the activation of caspases, a family of proteases that execute the
apoptotic process.

o Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G1 or
G2/M phase, by interfering with the activity of cyclin-dependent kinases (CDKs) and their
regulatory cyclin partners.

Further research is required to determine the precise molecular targets and signaling cascades
affected by Salfredin B11 in cancer cells.
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Potential Anticancer Mechanisms of Benzopyran Derivatives

Cell Cycle Arrest
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Salfredin B11
(Benzopyran Derivative) *

potential

Induction of Apoptosis

Modulation of . .
Bel-2 Family Proteins Caspase Activation Apoptosis

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12763752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dried and powdered seeds
of Nigella glandulifera (10 kg)

Extraction with 95% EtOH (3 x 2h)
at room temperature

Y

Concentration under
reduced pressure

\ 4

Crude Extract (980 g)

Y

Suspension in H20

Y

Partitioning with
petroleum ether, EtOAc, and n-BuOH

Y

EtOAc Fraction (120 g)

Y

Silica gel column chromatography
(petroleum ether-EtOAc, 50:1 to 0:1)

Y

Elution into 8 fractions (Fr. 1-8)

Y

Fraction 5 (12.5 g)

Y

Silica gel column chromatography
(petroleum ether-acetone, 20:1)

Y

Elution into 3 sub-fractions (Fr. 5-1 to 5-3)

Y

Fraction 5-2

Y

Preparative HPLC
(MeOH-H:0, 65:35)

Salfredin B11 (12 mg)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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